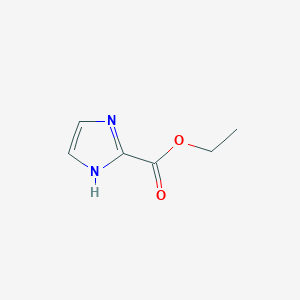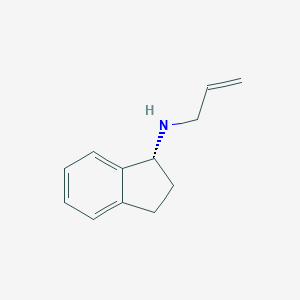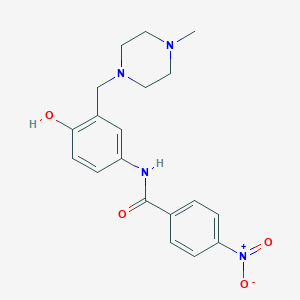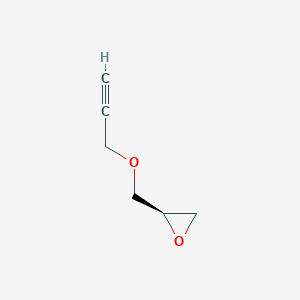
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane, also known as propargyl epoxide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to inhibit MAO enzymes by irreversibly binding to the enzyme's active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Efectos Bioquímicos Y Fisiológicos
Propargyl epoxide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
In vivo studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can cross the blood-brain barrier and inhibit MAO enzymes in the brain. This results in an increase in the levels of neurotransmitters, which can have a positive effect on mood, cognition, and behavior. However, prolonged exposure to (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can lead to neurotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propargyl epoxide has several advantages as a chemical reagent in lab experiments. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis. It also exhibits anti-tumor activity and can be used as an antimicrobial agent. However, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be hazardous to handle due to its potential neurotoxicity and oxidative stress. Proper safety precautions should be taken when handling (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide in the lab.
Direcciones Futuras
There are several future directions for the study and application of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. In medicinal chemistry, further studies are needed to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a building block for the synthesis of complex molecules with unique properties. In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a monomer for the synthesis of functional polymers with high thermal stability and electrical conductivity. Overall, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has significant potential for a wide range of applications in various fields.
Métodos De Síntesis
Propargyl epoxide can be synthesized through a variety of methods, including the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. Other methods include the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane chloride with sodium hydroxide and epoxidation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane acetate with peracetic acid.
Aplicaciones Científicas De Investigación
Propargyl epoxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit monoamine oxidase (MAO) enzymes.
In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis.
In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been investigated for its potential use as a monomer in the synthesis of functional polymers. Its ability to undergo ring-opening polymerization allows for the formation of polymers with unique properties, such as high thermal stability and electrical conductivity.
Propiedades
Número CAS |
18130-30-8 |
|---|---|
Nombre del producto |
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(2R)-2-(prop-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2/t6-/m0/s1 |
Clave InChI |
SYFZCLMMUNCHNH-LURJTMIESA-N |
SMILES isomérico |
C#CCOC[C@H]1CO1 |
SMILES |
C#CCOCC1CO1 |
SMILES canónico |
C#CCOCC1CO1 |
Sinónimos |
2-((2-Propynyloxy)methyl)oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



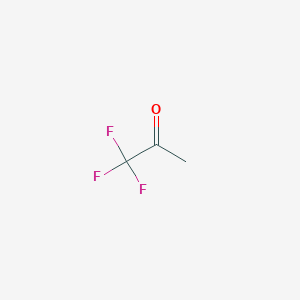
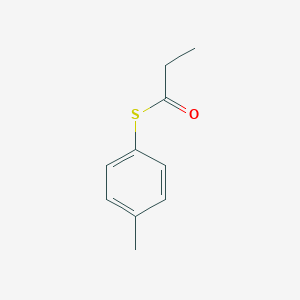
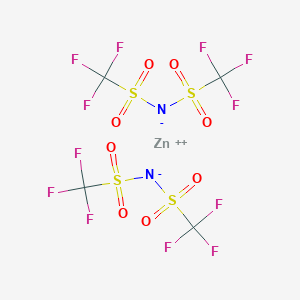
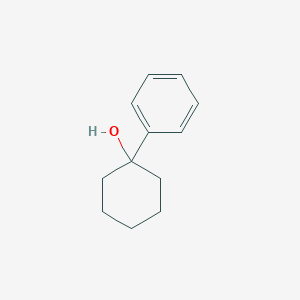
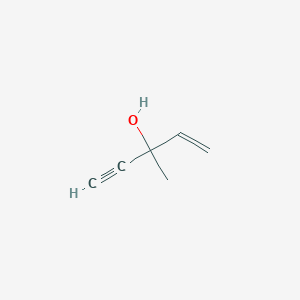

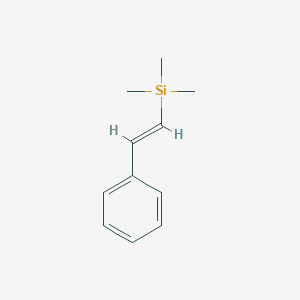
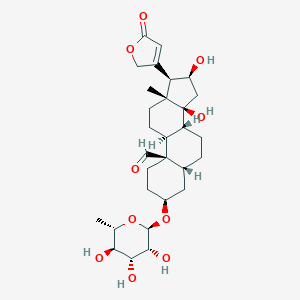

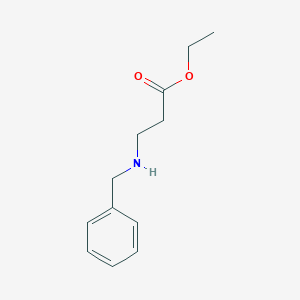
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
